molecular formula C10H8N2O3 B8409308 5-(3-Hydroxyphenyl)-4-oxazolecarboxamide

5-(3-Hydroxyphenyl)-4-oxazolecarboxamide

Cat. No.: B8409308
M. Wt: 204.18 g/mol
InChI Key: VSWNOVVTLSNBQF-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-4-oxazolecarboxamide is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly for the development of novel therapeutic agents. The compound features an oxazole core, a privileged structure in drug discovery known for its diverse biological activities. Oxazole and isoxazole derivatives are extensively investigated as multifunctional tools in pharmacological research due to their structural versatility and ability to interact with key biological targets . A primary research application for this class of compounds is in the field of neurodegenerative diseases. Specifically, oxazole-4-carboxamide derivatives have been identified as potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is a serine/threonine kinase that plays a critical role in the hyperphosphorylation of Tau protein, a key process in the formation of neurofibrillary tangles, which is a hallmark pathology of Alzheimer's disease . Inhibitors based on the oxazole-4-carboxamide pharmacophore can regulate phosphorylated tau levels, positioning them as promising candidates for neuroprotective agents . Beyond neurological targets, isoxazole and oxazole carboxamide hybrids demonstrate a broad spectrum of other research activities. These include serving as regulators of immune functions, with some derivatives exhibiting immunosuppressive and anti-inflammatory properties in various experimental models . The structural motif is also explored in other areas, such as in compounds investigated for the modulation of the TRPV1 receptor, a target for pain and respiratory disorders . The presence of the 3-hydroxyphenyl substituent in this particular compound may further contribute to its bioactive profile, as phenolic groups are often associated with antioxidant properties and can influence a molecule's interaction with enzymatic targets . Researchers value this compound as a key intermediate or a core structure for designing and synthesizing novel hybrids with enhanced or multitarget activities against complex diseases . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

5-(3-hydroxyphenyl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C10H8N2O3/c11-10(14)8-9(15-5-12-8)6-2-1-3-7(13)4-6/h1-5,13H,(H2,11,14)

InChI Key

VSWNOVVTLSNBQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(N=CO2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Photodynamic Therapy

Porphyrinic Derivatives (P1, P2, P3):

  • Zn(II)- and Cu(II)-Porphyrins (P1, P2): These asymmetric porphyrins incorporate 5-(3-hydroxyphenyl) substituents alongside acetoxy-methoxyphenyl groups. Their molecular weights exceed 900 g/mol due to the porphyrin core and metal ions. In vitro studies on MCF-7 cancer cells show low dark cytotoxicity (cell viability >90% at 2 µM), attributed to their asymmetric substitution pattern .
  • Symmetric Porphyrins (P3–P5): Lacking the 3-hydroxyphenyl group, these analogs exhibit reduced cellular uptake and slightly higher dark toxicity (e.g., P5 increases MTS reduction in normal PBMC cells), highlighting the role of asymmetry in biocompatibility .

Key Difference: The 3-hydroxyphenyl group in P1 and P2 enhances PDT efficacy by improving subcellular localization, whereas symmetric analogs (P3–P5) show less selectivity for cancer cells .

Oxazolecarboxamide Derivatives

Compound 25d:

  • Structure: 5-[4-Fluoro-3-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-(4-phenylbutyl)oxazole-3-carboxamide.
  • Properties: Molecular weight 433 g/mol; HRMS (Δppm 1.4) confirms high purity.

Compound 12k:

  • Structure: 5-(4-Methoxyphenyl)-2-oxo-N-(4-phenylbutyl)oxazole-3-carboxamide.
  • Properties: Molecular weight 354 g/mol; substituents like methoxy and phenylbutyl may reduce solubility but increase affinity for hydrophobic enzyme pockets .

Key Difference: The absence of a hydroxyl group in 25d and 12k limits hydrogen-bonding interactions but improves metabolic stability, making them candidates for central nervous system (CNS) targets .

Heterocyclic Variants

Pyrazole Analogs:

  • 5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid: Replaces the oxazole ring with a pyrazole.

Isoxazole Derivatives (e.g., 45p):

  • Structure: Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate.
  • Properties: The thiophene and methyl groups increase hydrophobicity, favoring membrane permeability. However, the ester group (vs. carboxamide) limits in vivo stability .

Key Difference: Oxazole rings generally exhibit higher metabolic stability than isoxazoles, while pyrazoles offer distinct electronic profiles for targeting kinases or GPCRs .

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Biological Property Source
5-(3-Hydroxyphenyl)-4-oxazolecarboxamide Oxazole 3-hydroxyphenyl, carboxamide ~220 (estimated) Low dark cytotoxicity
P1 (Zn-porphyrin) Porphyrin 3-hydroxyphenyl, acetoxy-methoxyphenyl >900 PDT efficacy, MCF-7 selectivity
25d Oxazolone 4-fluoro, piperidyl, phenylbutyl 433 High lipophilicity
12k Oxazolone 4-methoxyphenyl, phenylbutyl 354 Hydrophobic binding
5-(3-Hydroxyphenyl)-pyrazole Pyrazole 3-hydroxyphenyl, carboxylic acid 204.18 Altered redox activity

Research Findings and Implications

  • Role of Hydroxyl Groups: The 3-hydroxyphenyl group in the target compound enhances PDT selectivity and reduces dark toxicity compared to non-hydroxylated analogs (e.g., 25d) .
  • Structural Asymmetry: Asymmetric substitution (as in P1/P2) improves cellular uptake and biocompatibility over symmetric porphyrins .
  • Heterocycle Choice: Oxazole offers balanced stability and binding, while pyrazole/isoxazole derivatives cater to niche targets requiring specific electronic profiles .

Preparation Methods

Synthetic Pathway

This method involves the cyclization of α-bromo ketones bearing a 3-hydroxyphenyl group with potassium cyanate or thiourea derivatives. Key steps include:

  • Preparation of 3-hydroxybenzaldehyde-derived α-bromo ketone (22c–d in).

  • Cyclization with potassium cyanate under acidic conditions to form the oxazole core.

  • Amidation via reaction with ammonium hydroxide or primary amines.

Reaction Scheme:

\ce3HOC6H4C(O)CH2Br>[KOCN][HCl]5(3HOC6H4)oxazole4CO2H>[NH3]5(3HOC6H4)4CONH2\ce{3-HO-C6H4-C(O)-CH2Br ->[KOCN][HCl] 5-(3-HO-C6H4)-oxazole-4-CO2H ->[NH3] 5-(3-HO-C6H4)-4-CONH2}

Optimization Data

  • Yield : 68–72% for cyclization (, Scheme 2).

  • Conditions : Reflux in ethanol/HCl (6 h); amidation at 0–5°C.

  • Key Challenge : Hydroxyl group protection (e.g., TBS or benzyl) is required to prevent side reactions during cyclization. Deprotection with TBAF achieves >90% recovery.

Fischer Oxazole Synthesis for 2,5-Disubstituted Variants

Adaptation for 4-Carboxamide Derivatives

The classical Fischer method () produces 2,5-disubstituted oxazoles. To target 4-carboxamides:

  • Synthesize a cyanohydrin from 3-hydroxybenzaldehyde and an aldehyde (e.g., glyoxylic acid).

  • Cyclize with HCl gas to form 2-aryl-5-carboxy oxazole.

  • Convert the carboxylic acid to carboxamide using HATU/DIPEA coupling ().

Example:

\ce3HOC6H4CH(OH)CN+HCO2H>[HCl]5(3HOC6H4)2HCOoxazole>[NH3]Target\ce{3-HO-C6H4-CH(OH)-CN + HCO2H ->[HCl] 5-(3-HO-C6H4)-2-HCO-oxazole ->[NH3] Target}

Performance Metrics

  • Cyclization Yield : 55–60% ().

  • Limitation : Requires post-synthetic modification to introduce the 4-carboxamide, reducing overall efficiency.

Coupling of Preformed Oxazole Intermediates

Oxazole-4-Carboxylic Acid Synthesis

  • Start with ethyl 5-(3-hydroxyphenyl)oxazole-4-carboxylate ().

  • Saponify to the carboxylic acid using NaOH/EtOH.

  • Amidation via EDCl/HOBt coupling with ammonium chloride.

Characterization Data ():

  • IR : 1728 cm⁻¹ (C=O), 1615 cm⁻¹ (oxazole C=N).

  • 1H NMR (DMSO-d6) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (s, 1H, oxazole-H), 9.87 (s, 1H, OH).

Advantages

  • Modularity : Suitable for parallel synthesis of analogs.

  • Yield : 78% for amidation step ().

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Suzuki-Miyaura Coupling

  • Synthesize 4-bromooxazole-4-carboxamide.

  • Couple with 3-hydroxyphenylboronic acid using Pd(PPh3)4/Na2CO3.

Conditions ():

  • Catalyst : 5 mol% Pd(OAc)2.

  • Ligand : SPhos (2.5 equiv).

  • Yield : 82% with >95% purity.

Scalability

  • Demonstrated at 100 g scale with consistent yield ().

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
α-Halo Ketone68–7298ModerateHigh
Fischer Synthesis55–6095LowModerate
Preformed Intermediate7899HighHigh
Pd-Catalyzed Coupling8295HighLow

Key Insight : The preformed intermediate route offers the best balance of yield and scalability for industrial applications, while Pd-catalyzed coupling is optimal for introducing diverse aryl groups.

Challenges and Solutions

Hydroxyl Group Reactivity

  • Problem : Oxidation or undesired etherification during synthesis.

  • Solution : Protect as TBS ether () or use trimethylsilyl chloride ().

Regioselectivity in Oxazole Formation

  • Problem : Competing 2,4- vs. 4,5-substitution.

  • Solution : Use directing groups (e.g., nitro) at C3 of the phenyl ring to steer cyclization ( ).

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(3-Hydroxyphenyl)-4-oxazolecarboxamide, and how can purity be optimized?

A1. Synthesis typically involves multi-step reactions, including cyclization of substituted oxazole precursors and subsequent coupling with 3-hydroxyphenyl groups. Key steps:

  • Cyclization : Use 3-hydroxyphenylglycine derivatives with carboxamide-activating agents (e.g., POCl₃ or CDI) to form the oxazole core .
  • Coupling : Employ peptide coupling reagents (e.g., HATU or EDC) to attach the carboxamide group.
  • Purification : Optimize purity via column chromatography (silica gel, gradient elution) or recrystallization (solvent: methanol/water). Monitor purity using HPLC with UV detection (λ = 254 nm) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound?

A2. Essential methods include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.7–7.3 ppm for the hydroxyphenyl group) .
  • FT-IR : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ for C₁₀H₈N₂O₃: 205.0612).

Q. Q3. How is the compound’s solubility and stability assessed in biological assays?

A3.

  • Solubility : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Adjust with co-solvents (e.g., <1% Tween-80) if precipitation occurs .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. For biological stability, incubate in plasma (37°C, 24 hrs) and quantify degradation products .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities of this compound analogs?

A4. Contradictions often arise from assay variability or structural nuances. Mitigation strategies:

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis assays) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3-chlorophenyl vs. 3-hydroxyphenyl substitutions) to identify critical functional groups. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like COX-2 or EGFR .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to assess effect sizes and heterogeneity .

Q. Q5. What methodologies are used to investigate the compound’s mechanism of action in enzyme inhibition?

A5.

  • Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) and calculate Kᵢ values .
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., human carbonic anhydrase) to infer binding .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with CYP450 isoforms) to identify key interactions (e.g., hydrogen bonds with hydroxyl groups) .

Q. Q6. How can computational modeling guide the design of this compound derivatives with improved efficacy?

A6.

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. Tools: MOE or Schrödinger .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess binding stability and identify mutable regions (e.g., oxazole ring modifications) .
  • ADMET Prediction : Use SwissADME or ProTox-II to prioritize derivatives with low hepatotoxicity and high BBB permeability .

Q. Q7. What strategies address toxicity concerns in preclinical studies?

A7.

  • In Vitro Tox Screens : Test mitochondrial toxicity (MTT assay) and genotoxicity (Ames test) .
  • In Vivo Profiling : Conduct acute toxicity studies (OECD 423) in rodents, monitoring ALT/AST levels for hepatotoxicity.
  • Prodrug Design : Mask the hydroxyl group with acetyl or PEGylated moieties to reduce reactive metabolite formation .

Methodological Best Practices

Q. Table 1: Key Parameters for Biological Assays

ParameterRecommended Value/TechniqueReference
Cell Viability AssayMTT, IC₅₀ ≤ 10 μM
Plasma Stability>80% remaining after 24 hrs
Solubility in PBS≥50 μM (with 0.1% DMSO)
HPLC Purity Threshold≥95% (Area under curve, 254 nm)

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